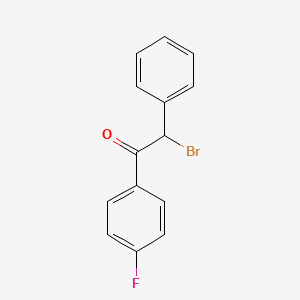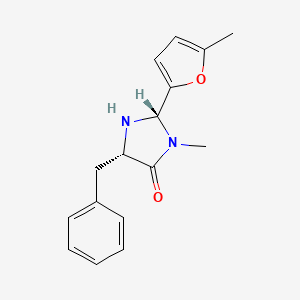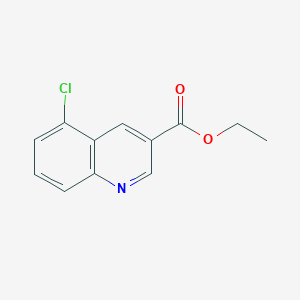
Ethyl 5-chloroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloroquinoline-3-carboxylate, commonly known as 5-Chloroquinoline-3-carboxylic acid ethyl ester, is an organic compound with the molecular formula C10H9ClNO2. It has a molecular weight of 212.6 g/mol and is a white crystalline solid with a melting point of 120-121°C. It is soluble in water and ethanol, and has a faint odor. 5-Chloroquinoline-3-carboxylic acid ethyl ester has been widely used in the synthesis of various organic compounds, and is also a key intermediate in the production of pharmaceuticals.
科学的研究の応用
Potential Antibacterial Agents : Ethyl 2-chloroquinoline-3-carboxylates have been synthesized and tested for their in vitro antibacterial activity against various bacteria like Bacillus subtilis and Vibrio cholera, showing moderate activity. These compounds were obtained through Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 (Krishnakumar et al., 2012).
Synthesis of Novel Derivatives : Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives have been synthesized using an ultrasound-promoted reaction. These compounds, characterized by spectral data, were screened for antibacterial activity against Gram-positive and Gram-negative bacteria, exhibiting moderate activity (Balaji et al., 2013).
Facile Synthesis of Pyrimidoquinolines : A study explored the synthesis of N-quinolinyl isoxazolones from ethyl 5-oxo-2,5-dihydroisoxzole-4-carboxylate and derivatives of 2-chloroquinoline. This led to the production of pyrimidoquinoline derivatives through intramolecular cyclization (Marjani et al., 2011).
Synthesis of Quinoline-3-Carboxylic Acid Derivatives : Research focused on the synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These compounds were obtained by the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes (Gao et al., 2011).
Development of Anti-Tubercular Agents : A study described the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and its use in creating novel quinoline derivatives. These compounds were screened for anti-tubercular and anti-bacterial activities, with some showing significant activity comparable to rifampicin (Li et al., 2019).
作用機序
Target of Action
Ethyl 5-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds that have been found to possess antibacterial properties . The primary targets of this compound are likely bacterial cells, given its potential antibacterial activity .
Mode of Action
This interaction could involve disruption of bacterial cell wall synthesis or interference with essential bacterial enzymes .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with pathways essential for bacterial growth and survival .
Result of Action
The result of this compound’s action is likely the inhibition of bacterial growth, given its potential antibacterial properties . This could result in the death of bacterial cells or the prevention of bacterial proliferation .
Safety and Hazards
The safety information available indicates that Ethyl 5-chloroquinoline-3-carboxylate may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
将来の方向性
Quinoline derivatives, including Ethyl 5-chloroquinoline-3-carboxylate, are of significant interest in medicinal chemistry due to their wide range of biological and pharmacological properties . Future research may focus on exploring these properties further and developing more efficient synthesis methods .
生化学分析
Biochemical Properties
Ethyl 5-chloroquinoline-3-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to exhibit moderate antibacterial activity against Bacillus subtilis and Vibrio cholera . The compound interacts with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The exact nature of these interactions involves binding to the active sites of the enzymes, leading to enzyme inhibition.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts essential metabolic pathways, leading to cell death . In mammalian cells, the compound has been observed to influence cell signaling pathways and gene expression. It can modulate the expression of genes involved in inflammation and immune response, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, inhibiting their activity and leading to a cascade of biochemical events that result in the disruption of cellular processes . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial activity, without significant toxicity . At high doses, it can cause adverse effects, including toxicity to liver and kidney tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, where it can exert its biochemical effects.
特性
IUPAC Name |
ethyl 5-chloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGUJGOPBUCQMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2Cl)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464072 |
Source


|
| Record name | Ethyl 5-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352521-48-3 |
Source


|
| Record name | Ethyl 5-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

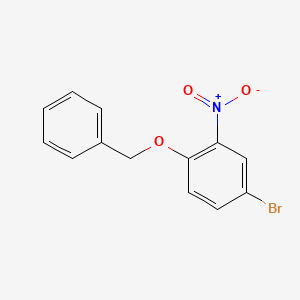
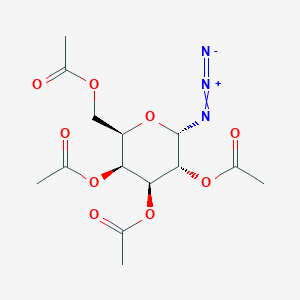
![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
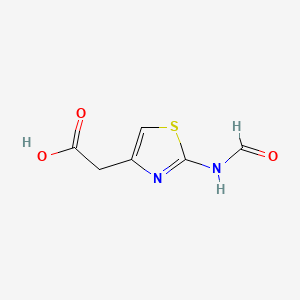

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)



